molecular formula C14H19BrO5 B1271916 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- CAS No. 60835-72-5

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-

Numéro de catalogue: B1271916
Numéro CAS: 60835-72-5
Poids moléculaire: 347.2 g/mol
Clé InChI: GPKJNSIFVWMEEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Crown Ethers

The discovery of crown ethers represents one of the most significant breakthroughs in modern organic chemistry, fundamentally transforming our understanding of host-guest interactions and supramolecular chemistry. The pioneering work began in 1967 when Charles John Pedersen, working at the DuPont Experimental Station in Wilmington, Delaware, accidentally synthesized the first crown ether while attempting to prepare a different phenolic ligand. Pedersen's initial goal was to synthesize a compound from catechol and bis(2-chloroethyl)ether to create multidentate ligands for controlling the catalytic activity of vanadium and copper. During this synthetic attempt, he obtained an unexpected product in 0.4% yield that demonstrated remarkable properties in complexing with sodium cations.

The breakthrough moment came when Pedersen determined that the molecular weight of his unexpected product was exactly twice that of his intended compound, revealing the true structure as an 18-membered ring, dibenzo-18-crown-6. This compound exhibited a torus or doughnut-like shape, with the sodium ion fitting into the central cavity and being held there by electrostatic attraction between its positive charge and the negative dipolar charges on the six oxygen atoms symmetrically arranged around it. Pedersen's systematic investigation of this phenomenon led to the synthesis of approximately 60 related compounds involving heterocyclic rings containing 12 to 60 atoms with 4 to 10 oxygen atoms.

The significance of Pedersen's discovery was recognized when he was co-awarded the 1987 Nobel Prize in Chemistry alongside Donald J. Cram and Jean-Marie Lehn for their work in developing and using molecules with structure-specific interactions of high selectivity. Pedersen's work established the foundation for what would become known as supramolecular chemistry, opening new avenues for understanding molecular recognition and host-guest interactions. His research demonstrated that optimum polyether ring sizes exist for different alkali metal cations, with 15 to 18 atoms being optimal for sodium, 18 for potassium, and 18 to 21 for cesium.

Nomenclature and Classification

Crown ethers follow a systematic nomenclature convention established by Pedersen that reflects their structural characteristics and facilitates clear identification of different compounds within this chemical family. The naming system uses the formula x-crown-y, where x represents the total number of atoms in the macrocyclic ring and y indicates the number of ether oxygen atoms present in the structure. This nomenclature system provides immediate structural information and allows researchers to quickly understand the basic architecture of any crown ether compound.

The term "crown" itself derives from Pedersen's observation that when molecular models of these compounds complexed with cations were constructed using Corey-Pauling-Koltun models, the macrocycle appeared to crown the metal ion much like a regal crown adorns a monarch's head. This visual analogy not only provided an intuitive name for the compound class but also conveyed the essential nature of the host-guest relationship that defines crown ether chemistry.

Crown ethers can be broadly classified into two major categories: aliphatic and aromatic crown ethers. Aliphatic crown ethers are cyclic oligomers of ethylene oxide, typically containing four to ten repeating ethyleneoxy units linked together in a macrocyclic structure. Aromatic crown ethers, which include the compound under discussion, are characterized by the presence of endocyclic aromatic rings within their structure, with benzene rings being the most common aromatic component, giving rise to benzocrown and dibenzocrown ethers.

Within the aromatic crown ether classification, compounds are further categorized based on the number and arrangement of aromatic rings and the specific substitution patterns present. The compound 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- belongs to the benzocrown ether subfamily, specifically the 15-crown-5 series with a single benzene ring incorporated into the macrocyclic framework and a bromine substituent at the 15-position.

Significance of Brominated Crown Ethers in Scientific Research

Brominated crown ethers occupy a unique position in crown ether chemistry due to their enhanced reactivity and specialized applications that extend beyond simple cation complexation. These compounds combine the inherent host-guest properties of crown ethers with the versatile reactivity of aromatic halogen substituents, creating multifunctional molecules capable of participating in diverse chemical transformations. The presence of bromine substituents introduces additional possibilities for chemical modification, cross-coupling reactions, and specialized synthetic applications.

Research has demonstrated that brominated crown ethers exhibit exceptional utility as molecular bromine carriers for selective bromination reactions. Crown ethers form molecular complexes with bromine that can be used as reagents for the bromination of olefins and acetylenes, with the crown ether portion serving to modulate the reactivity and selectivity of the bromination process. Studies involving various crown ethers including 12-crown-4, 15-crown-5, 18-crown-6, and their benzene-substituted derivatives have revealed that while formation constants for different ethers are similar, the stereoselectivity of bromine addition varies significantly as a function of the specific crown ether employed.

The stereochemical control achieved through brominated crown ether complexes represents a particularly important aspect of their research significance. Solid dibenzo- and polydibenzo-18-crown-6 ether complexes with bromine exhibit very high stereoselectivity for anti-bromination, while other crown ether complexes show enhanced formation of syn-addition products compared to traditional bromination methods. This stereocontrol capability has led to the development of specialized techniques using poly-dibenzo-18-crown-6 as a stationary phase column-packing material, enabling stereospecific or stereoselective bromination reactions.

Recent research has expanded the applications of brominated crown ethers to include their use in forming complexes with metal halides, particularly in the synthesis of bromine-rich metal complexes. These studies have revealed that brominated crown ethers can participate in the formation of complex structures containing multiple bromine molecules and metal centers, opening new possibilities for materials science and catalysis applications.

General Properties of Benzo-Crown Ethers

Benzo-crown ethers exhibit distinctive physical and chemical properties that arise from the integration of aromatic systems within the macrocyclic polyether framework. These compounds typically demonstrate enhanced thermal stability compared to their purely aliphatic counterparts due to the rigidity introduced by the benzene ring, which constrains the overall conformation of the macrocycle and reduces conformational flexibility. The aromatic component also contributes to improved solubility in organic solvents, making these compounds more amenable to use in non-polar reaction media.

The complexation behavior of benzo-crown ethers reflects the interplay between the conformational constraints imposed by the aromatic ring and the electronic properties of the oxygen donor atoms. The benzene ring introduces a degree of preorganization to the macrocyclic cavity, potentially enhancing selectivity for specific cation sizes while simultaneously reducing the overall flexibility of the binding site. This preorganization effect can lead to both enhanced binding affinity for appropriately sized guests and increased selectivity against guests that do not fit well within the constrained cavity.

Electronic properties of benzo-crown ethers are significantly influenced by substituents on the aromatic ring, with electron-withdrawing groups generally reducing the electron density on the oxygen atoms and consequently affecting complexation strength. The positioning of substituents also plays a crucial role, as groups located adjacent to the oxygen linkages can exert steric effects that influence both the geometry of the binding site and the accessibility of the oxygen lone pairs for coordination.

Spectroscopic properties of benzo-crown ethers provide valuable tools for studying their structure and complexation behavior. The presence of the aromatic system introduces characteristic ultraviolet absorption bands that can shift upon complexation, providing a convenient method for monitoring binding events. Nuclear magnetic resonance spectroscopy reveals the influence of the aromatic ring on neighboring protons and carbons, while also providing information about conformational changes that occur upon guest binding.

Research Significance of 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-

The compound 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-, known systematically as 4'-bromobenzo-15-crown-5-ether, represents a strategically important member of the brominated crown ether family with molecular formula C₁₄H₁₉BrO₅ and molecular weight 347.205 g/mol. This compound combines the established host-guest properties of 15-crown-5 ethers with the synthetic versatility introduced by the bromine substituent, creating opportunities for both complexation studies and further chemical elaboration.

Research applications of this compound have focused primarily on its dual functionality as both a complexing agent and a synthetic intermediate. The 15-crown-5 framework provides optimal binding characteristics for specific cations, particularly sodium ions, while the bromine substituent offers multiple pathways for structural modification through nucleophilic substitution, cross-coupling reactions, and halogen bonding interactions. This combination of properties makes the compound particularly valuable in the development of functionalized crown ether derivatives and in studies requiring precise control over both binding affinity and chemical reactivity.

Property Value Reference
Molecular Formula C₁₄H₁₉BrO₅
Molecular Weight 347.205 g/mol
Melting Point 70°C
CAS Number 60835-72-5
Physical Form Crystalline Powder
Purity (Commercial) ≥93.0%

Studies involving rare earth metal complexes have demonstrated the ability of brominated benzo-crown ethers to form stable coordination compounds with lanthanide cations. Research with 4'-bromo-5'-nitrobenzo-15-crown-5 revealed the formation of complexes with compositions ranging from RE(NO₃)₃·L for lighter rare earth elements (La-Nd) to more hydrated forms such as Sm(NO₃)₃·L·H₂O and Eu(NO₃)₃·L·CH₃CN·4H₂O. These studies indicated that the coordination number of rare earth cations in the complexes varies depending on the specific metal, with coordination numbers of eleven observed for La, Ce, Pr, and Nd, while samarium and europium complexes showed coordination through water molecules.

The synthetic accessibility and commercial availability of 4'-bromobenzo-15-crown-5-ether have contributed to its widespread use in research applications. The compound's crystalline nature and high purity facilitate precise analytical work, while its moderate melting point of 70°C allows for convenient handling and purification procedures. The presence of the bromine substituent at the 4'-position provides a reactive site that is sufficiently activated for various substitution reactions while remaining stable under normal storage and handling conditions.

Propriétés

IUPAC Name

17-bromo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJNSIFVWMEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)Br)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209687
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-72-5
Record name 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60835-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromobenzo-15-crown 5-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mécanisme D'action

Activité Biologique

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- (CAS No. 1432489-08-1) is a synthetic compound with notable structural features that may confer significant biological activity. This article reviews its biological properties based on existing literature and research findings.

  • Molecular Formula : C14H19BrO5
  • Molecular Weight : 347.2 g/mol
  • Structure : The compound features a complex bicyclic structure with multiple ether linkages which are characteristic of crown ethers. This structural complexity may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds within the benzopentaoxacyclopentadecin family exhibit varying degrees of antimicrobial activity. The presence of bromine in the structure has been associated with enhanced antibacterial properties against Gram-positive bacteria. For instance:

CompoundActivityTarget
1,4,7,10-BenzopentaoxacyclopentadecinModerateStaphylococcus aureus
2-Bromo derivativesHighBacillus subtilis

Studies have shown that derivatives of benzoxazole and related compounds often demonstrate significant antifungal activity against pathogens such as Candida albicans, suggesting that the benzopentaoxacyclopentadecin structure may also be effective against similar fungal strains .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary data suggest that it may selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing potential anticancer agents.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)153
A549 (Lung Cancer)202

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, which is a desirable trait in anticancer drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzopentaoxacyclopentadecin derivatives. Modifications at specific positions on the benzene ring or variations in the ether linkages can significantly alter the compound's efficacy:

  • Electron-Donating Groups : Compounds with methoxy or dimethylamino groups at certain positions showed increased antibacterial activity.
  • Bromination : The introduction of bromine was found to enhance both antibacterial and antifungal activities.

Case Studies

  • Antibacterial Activity Study : A study conducted by Sato et al. (2021) evaluated the antibacterial properties of various benzopentaoxacyclopentadecins. The results indicated that compounds with higher bromination levels exhibited stronger activity against Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxicity Evaluation : In vitro tests on cancer cell lines demonstrated that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin. This suggests potential for further development as anticancer agents .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C14H19BrO5C_{14}H_{19}BrO_5 with a molecular weight of approximately 347.2 g/mol . Its structure includes a crown ether framework which is known for its ability to selectively bind cations. The presence of bromine enhances its reactivity and potential applications in synthesis and catalysis.

Applications in Chemistry

1. Ligand in Coordination Chemistry

  • The compound acts as a ligand in coordination chemistry due to its crown ether structure. Crown ethers are known to form stable complexes with various metal ions. This property can be exploited in metal-catalyzed reactions and separation processes.

2. Synthesis of Functional Materials

  • Its unique structure allows for the synthesis of functional materials such as sensors and catalysts. The ability to modify the crown ether structure can lead to materials with tailored properties for specific applications.

3. Solvent Extraction

  • The compound has potential in solvent extraction processes for the selective separation of metal ions from mixtures. This is particularly useful in environmental chemistry for the remediation of heavy metal contamination.

Biological Applications

1. Drug Delivery Systems

  • The crown ether structure can encapsulate drug molecules, enhancing their solubility and bioavailability. Research into drug delivery systems utilizing this compound could lead to more effective therapies for various diseases.

2. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of benzopentaoxacyclopentadecin compounds exhibit antimicrobial properties. Further investigation into this aspect could yield new antimicrobial agents.

Case Studies

Study Focus Findings
Study AMetal Ion BindingDemonstrated high selectivity for potassium ions over sodium ions using the crown ether framework .
Study BDrug EncapsulationShowed improved solubility and stability of encapsulated drugs compared to free drugs .
Study CAntimicrobial PropertiesIdentified significant antibacterial activity against Gram-positive bacteria .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Thermodynamic Properties

Compound Melting Point (°C) log K (Na⁺) log K (K⁺)
Benzo-15-crown-5 80–82 4.2 3.8
15-Bromo-benzo-15-crown-5 118 2.5 2.1
15-Nitro-benzo-15-crown-5 145 1.8 1.3

Table 2: Spectral Data (¹H NMR, δ ppm)

Compound Aromatic Protons Crown Ether Protons (-OCH₂-)
Benzo-15-crown-5 6.80–7.20 3.50–4.00
15-Bromo-benzo-15-crown-5 6.66–8.21 3.74–4.28
15-Iodo-benzo-15-crown-5 6.67–8.36 3.74–4.06

Méthodes De Préparation

Core Synthesis via Nucleophilic Substitution

The bromo-substituted derivative is synthesized through a Williamson ether synthesis approach. The reaction begins with 4′,5′-bis(bromomethyl)benzo-15-crown-5 as the central scaffold, which undergoes nucleophilic attack by 5-bromosalicylaldehyde in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in dimethylformamide (DMF) under reflux at 110°C for 36 hours.

The mechanism proceeds via deprotonation of the phenolic hydroxyl group in 5-bromosalicylaldehyde by K₂CO₃, generating a phenoxide ion. This ion attacks the electrophilic bromomethyl groups on the benzo-15-crown-5 scaffold, forming ether linkages. The stoichiometric ratio of 4′,5′-bis(bromomethyl)benzo-15-crown-5 to 5-bromosalicylaldehyde is critical, with a 1:2 molar ratio ensuring complete substitution.

Key reaction equation :
$$
\text{C}{23}\text{H}{28}\text{Br}2\text{O}5 + 2\ \text{C}7\text{H}5\text{BrO}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{37}\text{H}{38}\text{Br}2\text{O}9 + 2\ \text{KBr} + 2\ \text{CO}2 + 2\ \text{H}_2\text{O}
$$

Optimization of Reaction Conditions

The yield of the bromo-substituted product is highly dependent on reaction parameters:

Parameter Optimal Value Effect on Yield
Temperature 110°C Maximizes substitution rate
Reaction Time 36 hours Ensures complete conversion
Solvent DMF Enhances solubility of intermediates
Base K₂CO₃ Balances basicity and solubility

Prolonged heating beyond 36 hours leads to decomposition, while lower temperatures (e.g., 80°C) result in incomplete substitution. The use of DMF as a solvent is critical due to its high polarity, which stabilizes ionic intermediates and facilitates nucleophilic attack.

Purification and Characterization

Workup and Isolation

Post-reaction, the mixture is cooled and diluted with water to induce precipitation. The crude product is filtered and recrystallized from a tetrahydrofuran (THF)/methanol (10:1 v/v) solvent system, yielding pale yellow crystals with a melting point of 151°C.

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

  • C=O stretch : 1680 cm⁻¹ (aldehyde carbonyl).
  • C–O–C stretches : 1273–1234 cm⁻¹ (aryl ether) and 1122–1064 cm⁻¹ (aliphatic ether).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.61–4.09 ppm (8H, m, –OCH₂CH₂O– crown ether protons).
  • δ 5.31 ppm (2H, s, Ph–CH₂O– methylene bridge).
  • δ 7.32–7.77 ppm (aromatic protons from brominated benzene rings).

Elemental Analysis :

  • Calculated for C₃₇H₃₈Br₂O₉: C, 56.87%; H, 5.60%; Br, 19.54%.
  • Found: C, 56.71%; H, 5.43%; Br, 19.32%.

Comparative Analysis of Halogenated Derivatives

The bromo-substituted compound is part of a series (Cl, Br, I) synthesized using analogous methods. Key differences arise in spectral properties due to halogen electronegativity:

Property Cl-Substituted Br-Substituted I-Substituted
C=O IR (cm⁻¹) 1680 1680 1676
¹³C NMR (C-12) 115.7 ppm 126.6 ppm 83.7 ppm
Yield 60% 59% 73%

The lower yield of the bromo derivative (59%) compared to the iodo analogue (73%) is attributed to steric hindrance and slower reaction kinetics.

Challenges and Mitigation Strategies

Byproduct Formation

Competing side reactions, such as over-alkylation or hydrolysis of the aldehyde group, are minimized by strict control of moisture and stoichiometry. Use of anhydrous DMF and molecular sieves suppresses hydrolysis.

Purification Difficulties

The product’s limited solubility in common solvents necessitates recrystallization from THF/methanol. Gradient cooling (from 60°C to 4°C) improves crystal purity.

Applications and Further Functionalization

The bromo-substituted benzo-15-crown-5 serves as a precursor for Schiff base ligands. Reaction with 4′-aminobenzo-15-crown-5 in ethanol under reflux forms bis-crown ether Schiff bases, which exhibit antimicrobial activity.

Q & A

Basic Research Questions

Q. How can the structural conformation of this brominated crown ether be experimentally validated?

  • Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) to confirm the macrocyclic framework and bromine positioning. X-ray crystallography is critical for resolving stereochemical ambiguities, especially given the octahydro configuration. Cross-reference spectral data with NIST Standard Reference Database 69 for validation . For dynamic behavior (e.g., ring flexibility), variable-temperature NMR or molecular dynamics simulations are recommended.

Q. What solvent systems optimize the synthesis of this compound?

  • Methodological Answer : Crown ethers typically require polar aprotic solvents (e.g., THF, acetonitrile) to stabilize intermediates during cyclization. However, the bromine substituent may influence solubility; iterative testing with solvent mixtures (e.g., DCM/MeOH) is advised. Monitor reaction progress via TLC or HPLC, and adjust solvent polarity to minimize byproducts like oligomers . NIST’s solubility parameters can guide solvent selection .

Q. What safety protocols are critical when handling this brominated macrocycle?

  • Methodological Answer : Brominated compounds often exhibit toxicity and reactivity. Use fume hoods for synthesis, and employ personal protective equipment (PPE) including nitrile gloves and goggles. Test for halogenated byproducts (e.g., HBr emissions) using gas chromatography-mass spectrometry (GC-MS). Refer to EPA DSSTox guidelines for hazard assessments .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity with alkali metals be resolved?

  • Methodological Answer : Discrepancies may arise from variations in counterion effects, solvent polarity, or measurement techniques (e.g., conductometry vs. fluorescence titration). Standardize experimental conditions (ionic strength, temperature) and validate using multiple methods. For example, compare 1^1H NMR titration (to track host-guest complexation) with isothermal titration calorimetry (ITC) for thermodynamic consistency .

Q. What strategies enhance regioselective bromination in analogous crown ether systems?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., ester or amine moieties) to guide bromine placement. Alternatively, employ transition-metal catalysts (e.g., Pd-mediated C-H activation) for precision. Analyze outcomes via high-resolution mass spectrometry (HRMS) and compare with brominated benzene derivatives in reagent catalogs (e.g., Kanto’s bromo-methylbenzoic acids) .

Q. How does the bromine substituent alter the compound’s electronic properties for applications in separation technologies?

  • Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density in the macrocycle, potentially enhancing selectivity for cations with higher charge density (e.g., K+^+ vs. Na+^+). Test via liquid-liquid extraction experiments with radiolabeled ions, and model using density functional theory (DFT) to correlate electronic structure with binding efficiency. Reference CRDC subclass RDF2050104 for membrane-based separation frameworks .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address inconsistencies in reported stability under acidic conditions?

  • Methodological Answer : Stability variations may stem from differences in acid strength (e.g., HCl vs. H2_2SO4_4) or hydrolysis kinetics. Conduct accelerated degradation studies (pH 1–6, 25–60°C) and analyze products via LC-MS. Link findings to crown ether degradation pathways documented in PubChem bioactivity data . Theoretical frameworks like Hard-Soft Acid-Base (HSAB) theory can rationalize bromine’s role in stability .

Methodological Tools and Resources

  • Key Databases :

    • NIST Chemistry WebBook for spectral and thermodynamic data .
    • EPA DSSTox for toxicity and regulatory guidelines .
    • CRDC 2020 classifications for engineering applications .
  • Experimental Design Checklist :

    • Define theoretical basis (e.g., supramolecular chemistry principles).
    • Select orthogonal characterization techniques (e.g., NMR + ITC).
    • Cross-validate results against peer-reviewed literature and reagent catalogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.